molecular formula C6H10ClF2NO2 B11818244 (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

(3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B11818244
M. Wt: 201.60 g/mol
InChI Key: YFIVLRPVPXWLGG-VKKIDBQXSA-N
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Description

(3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a difluoromethyl group attached to a pyrrolidine ring, making it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the introduction of the difluoromethyl group to a pyrrolidine precursor. One common method includes the use of difluoromethylating agents under specific reaction conditions to achieve the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups to the pyrrolidine ring.

Scientific Research Applications

(3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H10ClF2NO2

Molecular Weight

201.60 g/mol

IUPAC Name

(3S,4S)-4-(difluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C6H9F2NO2.ClH/c7-5(8)3-1-9-2-4(3)6(10)11;/h3-5,9H,1-2H2,(H,10,11);1H/t3-,4-;/m1./s1

InChI Key

YFIVLRPVPXWLGG-VKKIDBQXSA-N

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C(F)F.Cl

Canonical SMILES

C1C(C(CN1)C(=O)O)C(F)F.Cl

Origin of Product

United States

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